molecular formula C11H14ClNO B1352394 3-chloro-N-(3-ethylphenyl)propanamide CAS No. 573997-99-6

3-chloro-N-(3-ethylphenyl)propanamide

Cat. No.: B1352394
CAS No.: 573997-99-6
M. Wt: 211.69 g/mol
InChI Key: KBVOIUIGETVACK-UHFFFAOYSA-N
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Description

3-chloro-N-(3-ethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3-ethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-ethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12/h3-5,8H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVOIUIGETVACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407225
Record name 3-chloro-N-(3-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573997-99-6
Record name 3-chloro-N-(3-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight for 3-chloro-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-Chloro-N-(3-ethylphenyl)propanamide

Part 1: Chemical Identity & Core Properties[1][2]

3-Chloro-N-(3-ethylphenyl)propanamide is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles, specifically dihydroquinolinones and


-lactams . It serves as a critical electrophilic building block where the terminal alkyl chloride allows for subsequent intramolecular cyclization or nucleophilic substitution.
PropertyData
CAS Number 573997-99-6
IUPAC Name 3-chloro-N-(3-ethylphenyl)propanamide
Synonyms N-(3-Ethylphenyl)-3-chloropropionamide; 3-Chloropropionic acid 3-ethylanilide
Molecular Weight 211.69 g/mol
Molecular Formula

Physical State Solid (typically off-white to beige crystalline powder)
Melting Point Predicted: 78–82 °C (varies by purity/polymorph)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Part 2: Synthetic Methodology

The synthesis of 3-chloro-N-(3-ethylphenyl)propanamide follows a standard Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, avoiding the formation of di-acylated byproducts through strict temperature control.

Reagents & Materials
  • Substrate: 3-Ethylaniline (1.0 eq)

  • Acylating Agent: 3-Chloropropionyl chloride (1.1 eq)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 eq) to scavenge HCl.
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 3-ethylaniline (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (1.2 eq) slowly, maintaining the temperature below 5 °C.
    
  • Acylation: Dropwise add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM over 30–60 minutes. Critical: The exotherm must be controlled to prevent elimination of the chloride to form acrylamide impurities.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for the consumption of aniline.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/base), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if high purity (>98%) is required.
    
Visualizing the Synthesis Workflow

SynthesisWorkflow Reactants Reactants: 3-Ethylaniline 3-Chloropropionyl Cl Mixing Acylation (DCM, Et3N, 0°C) Reactants->Mixing Dropwise Addition Workup Workup (HCl Wash -> NaHCO3 Wash) Mixing->Workup Quench (H2O) Product Product: 3-Chloro-N-(3-ethylphenyl) propanamide Workup->Product Crystallization

Caption: Operational workflow for the Schotten-Baumann synthesis of the target amide.

Part 3: Mechanistic Insight & Applications

Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via an addition-elimination mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl double bond. The auxiliary base (


) immediately neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Downstream Application: Intramolecular Cyclization

The primary value of 3-chloro-N-(3-ethylphenyl)propanamide lies in its potential to form dihydroquinolinones via Intramolecular Friedel-Crafts Alkylation .

  • Reagent: Aluminum Chloride (

    
    ) or similar Lewis Acid.
    
  • Process: Heating the amide with

    
     generates a primary carbocation (or complex) at the terminal alkyl chloride position. This electrophile attacks the aromatic ring (ortho to the amide nitrogen), closing the ring to form 7-ethyl-3,4-dihydroquinolin-2(1H)-one .
    
  • Significance: This scaffold is ubiquitous in pharmaceutical chemistry, serving as a core structure for atypical antipsychotics (e.g., Aripiprazole derivatives) and platelet aggregation inhibitors (e.g., Cilostazol analogs).

Cyclization Pathway Diagram

Cyclization Amide 3-Chloro-N-(3-ethylphenyl) propanamide Complex Lewis Acid Complex (R-Cl...AlCl3) Amide->Complex + AlCl3, Heat Intermediate Electrophilic Attack (Ortho-Cyclization) Complex->Intermediate Intramolecular Friedel-Crafts Final 7-Ethyl-3,4-dihydroquinolin-2(1H)-one Intermediate->Final - HCl

Caption: Mechanism for the conversion of the linear amide into the bicyclic dihydroquinolinone scaffold.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, researchers should look for the following spectroscopic signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       2.65 (q, 2H, 
      
      
      
      )
    • 
       2.80 (t, 2H, 
      
      
      
      )
    • 
       3.90 (t, 2H, 
      
      
      
      )
    • 
       7.0–7.5 (m, 4H, Aromatic protons)
      
    • 
       8.0 (br s, 1H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Expected

      
       peak at 212.1 m/z .
      
    • Characteristic chlorine isotope pattern (

      
       ratio of 3:1).
      

References

  • Santa Cruz Biotechnology. 3-chloro-N-(3-ethylphenyl)propanamide Product Data Sheet. Retrieved from

  • Sigma-Aldrich. Synthesis of Amides via Acid Chlorides: General Protocols. Retrieved from

  • National Institutes of Health (PubChem). 3-Chloro-N-ethylaniline (Precursor Data). Retrieved from

  • Organic Chemistry Portal. Synthesis of Dihydroquinolinones via Friedel-Crafts Alkylation. Retrieved from

Mechanistic & Therapeutic Architectures: The Beta-Chloro Amide Scaffold Derived from 3-Ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Beta-Chloro Amides Derived from 3-Ethylaniline Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The beta-chloro amide scaffold, specifically


-(3-ethylphenyl)-3-chloropropanamide , represents a pivotal "switch" intermediate in medicinal chemistry. Derived from 3-ethylaniline  (m-ethylaniline), this molecular architecture sits at the crossroads of three distinct therapeutic classes: 

-lactam antibiotics
(via cyclization), covalent kinase inhibitors (via elimination to acrylamides), and alkylating agents .

This guide provides a rigorous technical review of the synthesis, reactivity, and pharmacological potential of this scaffold. Unlike simple anilides, the presence of the


-chlorine atom on the propanoyl chain introduces a specific electrophilic center that allows for divergent synthetic pathways. We analyze the critical balance between intramolecular 

-alkylation (cyclization) and E2 elimination, providing researchers with the control parameters necessary to steer the reaction toward the desired pharmacophore.

Chemical Architecture & Precursor Analysis

The Core Scaffold

The target molecule is constructed from two primary synthons:

  • Nucleophile: 3-Ethylaniline (CAS: 587-02-0). The meta-ethyl group provides lipophilicity (

    
    ) and metabolic stability compared to methyl analogs, without the steric hindrance of ortho substituents.
    
  • Electrophile: 3-Chloropropanoyl chloride (CAS: 625-36-5). A bifunctional reagent containing an acid chloride for immediate acylation and a

    
    -alkyl chloride for downstream functionalization.
    
Structural Variants

While this guide focuses on the mono-beta-chloro amide (


-aryl-3-chloropropanamide), it is crucial to distinguish it from "nitrogen mustard" amides (bis(

-chloroethyl)amines). The scaffold discussed here is defined by the C3-chlorine position relative to the carbonyl.
ComponentFunctionChemical Role
3-Ethylphenyl Ring Lipophilic TailImproves membrane permeability; meta-substitution directs metabolic oxidation away from the ring-nitrogen interface.
Amide Linker H-Bond Donor/AcceptorCritical for binding affinity in the active site (e.g., hinge region of kinases).

-Chloro Ethyl Chain
Electrophilic WarheadLatent Reactivity: Can cyclize to

-lactam, eliminate to acrylamide, or undergo nucleophilic substitution.

Synthesis Module: The "Switch" Protocol

The synthesis of


-(3-ethylphenyl)-3-chloropropanamide is a nucleophilic acyl substitution followed by a critical divergence point.
Step 1: Acylation (The Primary Assembly)

Objective: Form the amide bond without triggering premature elimination or cyclization.

  • Reagents: 3-Ethylaniline (1.0 eq), 3-Chloropropanoyl chloride (1.1 eq).

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Temperature:

    
    .
    

Protocol Logic: The reaction must be kept at


 initially. Higher temperatures during the addition of the acid chloride can promote the elimination of HCl from the reagent itself, generating acryloyl chloride in situ, which leads to the acrylamide product directly rather than the 

-chloro amide.
Step 2: Divergent Pathways (The "Switch")

Once the


-chloro amide is isolated, the chemist faces a choice: Cyclization  or Elimination .
Path A: Cyclization to

-Lactams (2-Azetidinones)

To force the formation of the 4-membered lactam ring, intramolecular


-alkylation must be favored over elimination.
  • Conditions: Phase Transfer Catalysis (PTC).

  • Reagents: 50% NaOH (aq), Tetrabutylammonium bromide (TBAB), Benzene/Toluene.

  • Mechanism: The phase transfer catalyst brings the hydroxide ion into the organic phase as a "naked" anion, deprotonating the amide nitrogen. The resulting anion attacks the

    
    -carbon, displacing chloride.
    
  • Outcome: 1-(3-ethylphenyl)azetidin-2-one.

Path B: Elimination to Acrylamides (Michael Acceptors)

To generate the acrylamide (a common warhead in covalent drugs like Afatinib or Ibrutinib), E2 elimination is promoted.

  • Conditions: Strong base, heat.[1][2][3][4][5]

  • Reagents: Et

    
    N (excess) or DBU, Reflux in THF.
    
  • Mechanism: The base abstracts the

    
    -proton (acidic due to carbonyl), leading to the expulsion of the 
    
    
    
    -chlorine.
  • Outcome:

    
    -(3-ethylphenyl)acrylamide.
    

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway, highlighting the critical intermediate.

ReactionPathways cluster_mech Mechanistic Drivers Aniline 3-Ethylaniline Intermediate N-(3-ethylphenyl)- 3-chloropropanamide (The 'Switch' Scaffold) Aniline->Intermediate Acylation (DCM, 0°C, Et3N) AcidCl 3-Chloropropanoyl Chloride AcidCl->Intermediate Lactam 1-(3-ethylphenyl)- 2-azetidinone (Beta-Lactam) Intermediate->Lactam Path A: Cyclization (PTC, NaOH, TBAB) Acrylamide N-(3-ethylphenyl) acrylamide (Michael Acceptor) Intermediate->Acrylamide Path B: Elimination (DBU, Reflux) Mech1 Intramolecular Nucleophilic Substitution (SN2) Lactam->Mech1 Mech2 E2 Elimination Acrylamide->Mech2

Figure 1: Divergent synthesis pathways from the 3-ethylaniline derived beta-chloro amide scaffold.

Therapeutic Implications

The Beta-Lactam Route (Antibiotic/Enzyme Inhibition)

The formation of 1-(3-ethylphenyl)azetidin-2-one creates a strained 4-membered ring.

  • Mechanism of Action: Similar to penicillins, these monocyclic

    
    -lactams (monobactams) can acylate the active site serine residues of Penicillin-Binding Proteins (PBPs), disrupting bacterial cell wall synthesis.
    
  • Cholesterol Absorption: 1,4-diaryl-2-azetidinones (related analogs) are potent cholesterol absorption inhibitors (e.g., Ezetimibe). The 3-ethylphenyl group mimics the lipophilic interactions required for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein.

The Acrylamide Route (Covalent Kinase Inhibition)

If the scaffold eliminates to the acrylamide, it becomes a "warhead" for targeted covalent inhibition.

  • Mechanism: The acrylamide undergoes a Michael addition with a cysteine residue in the ATP-binding pocket of a kinase.

  • Relevance: The 3-ethyl group provides steric bulk that can improve selectivity for specific kinase isoforms (e.g., BTK or EGFR) by filling hydrophobic pockets adjacent to the gatekeeper residue.

Experimental Protocol: Synthesis of -(3-ethylphenyl)-3-chloropropanamide

Safety Note: 3-Chloropropanoyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

  • Preparation:

    • Charge a 250 mL round-bottom flask with 3-ethylaniline (12.1 g, 100 mmol) and anhydrous DCM (100 mL).

    • Add Triethylamine (15.3 mL, 110 mmol).

    • Cool the mixture to

      
       using an ice-salt bath.
      
  • Addition:

    • Dissolve 3-chloropropanoyl chloride (14.0 g, 110 mmol) in DCM (20 mL).

    • Add this solution dropwise to the aniline mixture over 30 minutes, maintaining internal temperature

      
      .
      
    • Expert Tip: Rapid addition causes localized heating, promoting HCl elimination to acryloyl chloride. Slow addition is critical for yield.

  • Workup:

    • Stir at

      
       for 1 hour, then allow to warm to RT for 2 hours.
      
    • Wash the organic layer with 1M HCl (

      
       mL) to remove unreacted aniline.
      
    • Wash with Sat. NaHCO

      
       (
      
      
      
      mL) and Brine.
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Hexane (1:4) to yield white/off-white crystals.

    • Target Yield: 85-92%.

    • Characterization: Confirm structure via

      
      H-NMR (look for triplet at 
      
      
      
      ppm for
      
      
      ).

References

  • Synthesis of Beta-Lactams via Cyclization

    • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron.
  • Acrylamide Formation via Elimination

    • Mottram, D. S., Wedzicha, B. L., & Dodson, A. T. (2002). Acrylamide is formed in the Maillard reaction.[4][5] Nature.

  • Biological Activity of N-Aryl-3-chloropropanamides

    • Gatadi, S., et al. (2020). Synthesis and biological evaluation of azetidin-2-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
  • 3-Ethylaniline Properties

    • PubChem Compound Summary for CID 11144 (3-Ethylaniline).
  • Phase Transfer Catalysis in Beta-Lactam Synthesis

    • Takahashi, I., et al. (2006). Efficient synthesis of N-substituted azetidin-2-ones. Heterocycles.

Sources

A Technical Guide to the Thermodynamic Stability of 3-chloro-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This whitepaper provides an in-depth technical guide to evaluating the thermodynamic stability of 3-chloro-N-(3-ethylphenyl)propanamide, a halogenated secondary amide. We present a multi-faceted approach combining thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with forced degradation studies as mandated by International Council for Harmonisation (ICH) guidelines. Detailed, field-proven protocols for each methodology are provided, emphasizing the causality behind experimental choices. The guide outlines the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products. Visual workflows and potential degradation pathways are illustrated using Graphviz diagrams to enhance comprehension. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing the intrinsic stability of 3-chloro-N-(3-ethylphenyl)propanamide and similar molecules, thereby facilitating robust formulation development and ensuring regulatory compliance.

The Imperative of Stability in Pharmaceutical Development

The journey of a new chemical entity from discovery to a marketed drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[1] Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to ensure that a drug product remains safe and effective throughout its proposed shelf-life.[2]

1.1 Profile of 3-chloro-N-(3-ethylphenyl)propanamide

3-chloro-N-(3-ethylphenyl)propanamide (C₁₁H₁₄ClNO) is a secondary amide with a halogenated propyl chain and a substituted aromatic ring.[3] Its structure, featuring an amide linkage and a chloroalkane moiety, presents specific potential liabilities for degradation, primarily through hydrolysis and nucleophilic substitution. While detailed public data on this specific molecule is limited, its structural similarity to other chloroacetanilide compounds, some of which are used as herbicides, suggests that the amide bond and the carbon-chlorine bond are the most probable sites of chemical instability.[4][5] A comprehensive evaluation of its intrinsic stability is therefore a critical first step in its development as a potential pharmaceutical candidate.

Structure of 3-chloro-N-(3-ethylphenyl)propanamide:

  • Molecular Formula: C₁₁H₁₄ClNO[3]

  • Key Functional Groups: Amide, Chlorinated Alkyl Chain, Substituted Phenyl Ring

Core Methodologies for Stability Assessment

A holistic stability profile is generated not by a single technique, but by the convergence of data from multiple orthogonal methods. Our approach integrates thermal analysis for assessing solid-state stability with stress testing to probe the molecule's susceptibility to degradation in solution and under various environmental conditions.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical materials.[6]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is a cornerstone for determining critical properties such as melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are vital for understanding a drug's stability and formulation potential.[8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[10][11] It is crucial for determining the temperature at which thermal decomposition begins and for quantifying volatile content, such as residual solvents or moisture, which can significantly impact stability.[6][12]

Forced Degradation (Stress Testing)

Forced degradation studies are the linchpin of stability testing, designed to deliberately degrade the API under conditions more severe than accelerated stability testing.[13][14] As outlined in ICH guideline Q1A(R2), these studies serve multiple critical purposes:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products helps in understanding the molecule's intrinsic weaknesses.[2][15]

  • Development of Stability-Indicating Methods: The stressed samples, containing a mixture of the API and its degradants, are essential for developing and validating an analytical method that can accurately separate and quantify all components.[15][16]

  • Informing Formulation and Packaging: Understanding how the API degrades under heat, light, hydrolysis, and oxidation guides the development of a stable formulation and the selection of appropriate packaging.[2]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating controls and system suitability checks to ensure the trustworthiness of the generated data.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of 3-chloro-N-(3-ethylphenyl)propanamide.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge gas flow of 50 mL/min. The choice of a 10 °C/min ramp rate offers a good balance between resolution and sensitivity for crystalline small molecules.

  • Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point (Tₘ), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal decomposition temperature of 3-chloro-N-(3-ethylphenyl)propanamide.

Methodology:

  • Instrument Setup: Use a calibrated TGA instrument.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or alumina TGA pan.[17]

  • Thermal Program:

    • Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a dynamic nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of significant weight loss, which indicates the beginning of thermal decomposition.

Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of 3-chloro-N-(3-ethylphenyl)propanamide under various stress conditions as per ICH guidelines.[15][18]

General Procedure:

  • Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • For each condition, a control sample (unstressed) is stored in the dark at 2-8 °C and analyzed alongside the stressed samples.

  • The goal is to achieve 5-20% degradation of the API; stress conditions (time, temperature, reagent concentration) should be adjusted accordingly.[15]

Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60 °C for 24 hours. Before analysis, cool and neutralize with 1 M NaOH.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60 °C for 8 hours. Before analysis, cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 70 °C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13] A control sample should be wrapped in aluminum foil to protect it from light.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acidic (1M HCl, 60°C) API->Acid Base Basic (1M NaOH, 60°C) API->Base Ox Oxidative (3% H₂O₂, RT) API->Ox Therm Thermal (70°C) API->Therm Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC caption Experimental Workflow for Forced Degradation Studies.

Caption: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, impurities, and excipients.[19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][22]

Protocol: HPLC Method Development

Objective: To develop a gradient reversed-phase HPLC method capable of separating 3-chloro-N-(3-ethylphenyl)propanamide from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile stationary phase for small molecules.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 25.1 min: 10% B

    • Time 30 min: 10% B

  • Detection: Use a UV detector set at a wavelength that provides a good response for the API (e.g., 254 nm, or determined by UV scan).

  • Method Optimization: Inject a mixture of all stressed samples. Analyze the chromatogram for peak separation. The gradient, flow rate, and mobile phase composition should be systematically adjusted to achieve a resolution (Rs) of >1.5 between the API and the closest eluting degradant peak.

Synthesizing a Holistic Stability Profile

The data from thermal analysis and forced degradation studies are synthesized to build a comprehensive stability profile for the API.

Summary of Physicochemical & Thermal Properties
ParameterMethodResult (Hypothetical Data)Interpretation
Melting Point (Tₘ)DSC125.4 °C (Onset)Sharp endotherm suggests a crystalline solid with high purity.
Enthalpy of Fusion (ΔHfus)DSC28.5 kJ/molIndicates the energy required to melt the crystal lattice.
Decomposition Temp (Td)TGAOnset at 235 °CThe compound is thermally stable up to 235 °C under an inert atmosphere.
Summary of Forced Degradation Results
Stress Condition% Degradation (Hypothetical Data)No. of DegradantsObservations
Acidic (1M HCl, 60°C)18.5%2Significant degradation observed, suggesting susceptibility to acid hydrolysis.
Basic (1M NaOH, 60°C)15.2%1Degradation is significant, indicating the amide bond is labile under basic conditions.
Oxidative (3% H₂O₂)3.1%1The molecule shows good stability against oxidation.
Thermal (70°C, solution)1.2%0The molecule is stable to heat in solution under the tested conditions.
Photolytic (ICH Q1B)<1.0%0The molecule is not sensitive to light exposure.
Proposed Degradation Pathway

Based on fundamental organic chemistry principles and the forced degradation results, the primary degradation pathway for 3-chloro-N-(3-ethylphenyl)propanamide is likely the hydrolysis of the amide bond under both acidic and basic conditions. This would yield 3-chloropropanoic acid and 3-ethylaniline.

G cluster_main cluster_products API Parent Compound Prod1 3-chloropropanoic acid API->Prod1  Acid/Base  Hydrolysis Prod2 3-ethylaniline API->Prod2  Acid/Base  Hydrolysis caption Proposed Primary Degradation Pathway via Amide Hydrolysis.

Caption: Proposed Primary Degradation Pathway via Amide Hydrolysis.

Conclusion and Implications for Development

This guide outlines a comprehensive strategy for assessing the thermodynamic stability of 3-chloro-N-(3-ethylphenyl)propanamide. The hypothetical results indicate a crystalline solid with good thermal stability but a clear susceptibility to hydrolytic degradation under both acidic and basic conditions. The molecule demonstrates robust stability against oxidative, thermal (in solution), and photolytic stress.

These insights are critical for drug development professionals. The primary liability—hydrolysis—must be addressed during formulation. This may involve:

  • Developing a solid oral dosage form to minimize exposure to moisture.

  • Controlling the pH of any liquid formulation using appropriate buffer systems.

  • Selecting excipients that do not promote hydrolytic degradation.

By employing the rigorous, multi-faceted approach detailed in this whitepaper, researchers can build a robust understanding of a molecule's intrinsic stability, paving the way for the development of a safe, effective, and stable pharmaceutical product.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • Innovatech Labs. (2014). Differential Scanning Calorimetry & Pharmaceuticals.
  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • PubChem. 3-chloro-N-(3-ethylphenyl)propanamide.
  • MedCrave online. (2016). Forced Degradation Studies.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • American Pharmaceutical Review. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SciELO. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
  • IRJPMS. (2024). Stability Indicating HPLC Method Development: A Review.
  • PubMed. (1993). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor.
  • SciSpace. (2016). Forced Degradation Studies.
  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • PubMed. (2014). Modelling the biodegradation kinetics of the herbicide propanil and its metabolite 3,4-dichloroaniline.
  • EPFL. Protocol Thermogravimetric Analysis (TGA).
  • PubMed. (2012). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor.
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • ResearchGate. (2012). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor | Request PDF.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • IOSR Journal. (2024). Biodegradation Of Propanil by Fusarum Oxysparum from Rice Farm.

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Comprehensive Technical Guide: Biological Activity & Therapeutic Potential of N-(3-Ethylphenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of N-(3-ethylphenyl)propanamide , a structural analog within the N-arylpropanamide (propionanilide) class. While often overshadowed by complex opioids like fentanyl (which contains a propionanilide core), simple N-arylpropanamides represent a versatile chemical scaffold with distinct potential in non-opioid analgesia , TRP channel modulation (sensory agents) , and antimicrobial therapeutics . This document outlines the synthesis, Structure-Activity Relationships (SAR), and validated experimental protocols for evaluating this specific chemical lineage.[1]

Chemical Identity & Structural Significance[2][3][4][5][6]

Core Scaffold Analysis

N-(3-ethylphenyl)propanamide (C₁₁H₁₅NO) consists of a 3-ethylaniline moiety acylated by propionic acid. It serves as a critical "fragment probe" in medicinal chemistry, bridging the gap between simple anti-pyretics (like acetanilide) and complex lipophilic drugs.

  • Lipophilicity (LogP): The 3-ethyl substituent significantly enhances lipophilicity compared to the parent propionanilide. This facilitates Blood-Brain Barrier (BBB) penetration, a prerequisite for central nervous system (CNS) activity.

  • Metabolic Handles: The ethyl group at the meta position is susceptible to CYP450-mediated benzylic oxidation, offering a predictable metabolic clearance pathway—a desirable trait for reducing systemic toxicity.

The Fentanyl Connection (Structural Causality)

Researchers must recognize that the propionanilide motif is the pharmacophore responsible for the high affinity of fentanyl-class opioids to the


-opioid receptor. However, without the piperidine ring, N-(3-ethylphenyl)propanamide lacks the basic nitrogen required for the "anionic site" interaction in the opioid receptor pocket.
  • Implication: This molecule is likely inactive as a potent opioid agonist but serves as an excellent negative control or a scaffold for allosteric modulators and TRP channel agonists (which do not require the basic amine).

Synthesis & Manufacturing Protocol

To ensure reproducibility, we utilize a modified Schotten-Baumann reaction . This biphasic system minimizes side reactions (di-acylation) and simplifies purification.

Reagents
  • Precursor: 3-Ethylaniline (CAS: 587-02-0) - High Purity (>98%)

  • Acylating Agent: Propionyl Chloride (CAS: 79-03-8)

  • Base: 10% Aqueous NaOH or Pyridine

  • Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 3-ethylaniline (10 mmol, 1.21 g) in DCM (20 mL) in a round-bottom flask cooled to 0°C in an ice bath.

  • Base Addition: Add Pyridine (12 mmol, 0.95 g) or 10% NaOH (15 mL) to the solution. Stir for 10 minutes.

  • Acylation: Dropwise add Propionyl Chloride (11 mmol, 1.02 g) over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

  • Quenching: Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine/pyridine).

    • Saturated NaHCO₃ (to neutralize acid).

    • Brine (saturated NaCl).

  • Isolation: Dry over anhydrous MgSO₄, filter, and evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needle-like crystals.

Yield Expectation: 85-95% Characterization: ¹H NMR should show a triplet/quartet pattern for the propionyl ethyl group and the aromatic substitution pattern of the 3-ethyl ring.

Biological Activity Profiles

TRP Channel Modulation (Sensory Activity)

The most promising application for simple N-substituted propanamides is in the modulation of Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold) and TRPA1 (irritant/pungency).

  • Mechanism: The amide bond mimics the structure of icilin and menthol carboxamides (e.g., WS-3). The 3-ethyl phenyl group provides the steric bulk necessary to wedge into the hydrophobic pocket of the TRPM8 transmembrane domain.

  • Hypothesis: N-(3-ethylphenyl)propanamide acts as a "cooling agent" with reduced volatility compared to menthol, making it valuable for topical analgesics.

Antimicrobial Potential

Lipophilic anilides exhibit membrane-disrupting capabilities against Gram-positive bacteria.

  • Target: Staphylococcus aureus (including MRSA).

  • Mechanism: The compound partitions into the bacterial cell membrane, disrupting the proton motive force (PMF). The 3-ethyl chain increases membrane affinity relative to methyl analogs.

Non-Steroidal Anti-Inflammatory (NSAID-like) Activity

While not a COX inhibitor in the traditional sense (lacking the acidic moiety of ibuprofen), amide derivatives often act as FAAH (Fatty Acid Amide Hydrolase) inhibitors .

  • Pathway: Inhibition of FAAH increases endogenous levels of anandamide, leading to analgesic effects via the endocannabinoid system without direct COX inhibition.

Visualization of Signaling & SAR

The following diagram illustrates the divergent biological pathways based on structural modifications of the N-(3-ethylphenyl)propanamide core.

SAR_Pathways Core N-(3-ethylphenyl)propanamide (Core Scaffold) Mod_Basic Add Basic Amine (e.g., Piperidine ring) Core->Mod_Basic Structural extension Mod_Hydrophobic Increase Lipophilicity (e.g., 3-ethyl -> 3-t-butyl) Core->Mod_Hydrophobic Steric adjustment Mod_Electronic e- Withdrawing Group (e.g., 4-Fluoro) Core->Mod_Electronic Para-substitution Opioid Mu-Opioid Agonism (Analgesia/Narcotic) Mod_Basic->Opioid High Affinity Binding TRP TRPM8 Activation (Cooling/Sensory) Mod_Hydrophobic->TRP Receptor Pocket Fit Metabolic Metabolic Stability (Half-life Extension) Mod_Electronic->Metabolic Blocks Oxidation

Figure 1: Structure-Activity Relationship (SAR) divergence. Adding a basic amine shifts activity toward opioid receptors, while hydrophobic tuning targets TRP channels.

Validated Experimental Protocols

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This protocol validates the membrane-disrupting potential of the derivative.

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Procedure:

  • Stock Solution: Dissolve N-(3-ethylphenyl)propanamide in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10⁵ CFU/mL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Result: The lowest concentration remaining blue is the MIC.

Analgesic Assay: Hot Plate Test (Murine Model)

Note: This assay requires IACUC approval.

Objective: Differentiate between central (opioid-like) and peripheral analgesia.

Procedure:

  • Baseline: Place mouse on a hot plate maintained at 55 ± 0.5°C. Measure latency to lick hind paw or jump (Cut-off: 30s to prevent tissue damage).

  • Administration: Administer test compound (10-50 mg/kg, i.p.) suspended in 0.5% CMC.

  • Testing: Measure latency at 30, 60, and 90 minutes post-injection.

  • Analysis: Calculate % Maximum Possible Effect (MPE):

    
    
    
  • Interpretation: High MPE suggests central analgesic activity. Lack of effect suggests the compound acts purely peripherally or via non-thermal pathways (e.g., anti-inflammatory).

Quantitative Data Summary (Simulated for Comparison)

The table below contrasts the theoretical activity of N-(3-ethylphenyl)propanamide against known standards to guide development expectations.

CompoundLogP (Calc)TRPM8 Activity (Cooling)Opioid Affinity (Ki)Primary Application
N-(3-ethylphenyl)propanamide 2.85 Moderate (Predicted) >10,000 nM (Inactive) Topical Sensory / Intermediate
N-Phenylpropanamide1.80LowInactiveChemical Intermediate
Fentanyl4.05None1.35 nMNarcotic Analgesic
WS-3 (Cooling Agent)3.20High (EC50 ~3 µM)InactiveConsumer Products (Cooling)

References

  • PubChem. (2025).[2][3] Propanamide, N-ethyl-N-(3-methylphenyl)- Compound Summary. National Library of Medicine. [Link]

  • Gupta, P. K., et al. (2013). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. National Institutes of Health (PMC). [Link]

  • Manolov, S., et al. (2022).[4] N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, MDPI.[4] [Link][4][5][6]

  • Qandeel, B. M., et al. (2025).[7] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. PubMed Central. [Link]

Sources

3-chloro-N-(3-ethylphenyl)propanamide as a precursor for dihydroquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of Dihydroquinolinones from 3-chloro-N-(3-ethylphenyl)propanamide

Introduction: The Dihydroquinolinone Core in Modern Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and life sciences industries.[1][2] Its rigid, bicyclic structure is a cornerstone in a multitude of biologically active compounds and approved therapeutics, demonstrating a wide array of pharmacological activities.[1] The development of robust, efficient, and scalable synthetic routes to access functionalized dihydroquinolinones is therefore a critical endeavor in medicinal chemistry, enabling the exploration of new chemical space and the optimization of lead compounds.[3][4]

This guide provides a comprehensive technical overview of a highly effective two-step synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one. The strategy hinges on the preparation of the precursor, 3-chloro-N-(3-ethylphenyl)propanamide, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss critical parameters for reaction optimization, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Synthesis of the Amide Precursor, 3-chloro-N-(3-ethylphenyl)propanamide

The foundational step in this sequence is the formation of a stable amide bond. This is reliably achieved through the nucleophilic acyl substitution reaction between 3-ethylaniline and 3-chloropropionyl chloride. The ethyl group on the aniline serves as a directing group and an electronic anchor for the subsequent cyclization, while the terminal chloro-alkyl chain is the latent electrophile.

Causality Behind Experimental Choices:
  • Acylating Agent: 3-chloropropionyl chloride is selected for its high reactivity, ensuring efficient acylation. The chloro-substituent is an ideal leaving group for the subsequent Friedel-Crafts cyclization.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent and Temperature: Anhydrous dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release, then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]

Experimental Protocol: Synthesis of 3-chloro-N-(3-ethylphenyl)propanamide
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-ethylaniline (1.0 equiv.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Dissolve 3-chloropropionyl chloride (1.1 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl (aq.). Transfer the mixture to a separatory funnel and extract the organic layer.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-chloro-N-(3-ethylphenyl)propanamide as a solid.

Workflow Visualization

G cluster_start Starting Materials cluster_reagents Reagents & Conditions aniline 3-Ethylaniline reaction Amide Bond Formation (Nucleophilic Acyl Substitution) aniline->reaction acyl_chloride 3-Chloropropionyl Chloride acyl_chloride->reaction base Triethylamine (Base) base->reaction solvent DCM (Solvent), 0°C to RT solvent->reaction workup Aqueous Workup & Purification reaction->workup product 3-chloro-N-(3-ethylphenyl)propanamide workup->product G cluster_mech Intramolecular Friedel-Crafts Cyclization Mechanism start Precursor + Lewis Acid (LA) activated Activated Complex [C-Cl---LA] start->activated Coordination electrophile Electrophile Generation (Carbocation-like) activated->electrophile Activation attack Intramolecular Nucleophilic Attack electrophile->attack arenium Arenium Ion (Intermediate) attack->arenium deprotonation Deprotonation & Catalyst Regeneration arenium->deprotonation product Dihydroquinolinone Product deprotonation->product

Caption: Key steps in the Friedel-Crafts cyclization mechanism.

Protocol Trustworthiness: Selecting the Right Lewis Acid

While aluminum trichloride (AlCl₃) is the classic and potent catalyst for Friedel-Crafts reactions, it has drawbacks, including its high moisture sensitivity and the need for stoichiometric amounts, as it forms a stable complex with the product ketone. [6][7]Milder and more catalytic alternatives are often preferred in modern synthesis.

Lewis Acid CatalystTypical ConditionsAdvantages & Considerations
Aluminum Chloride (AlCl₃) DCM or Nitrobenzene, 0°C to RTHighly reactive, cost-effective. Requires stoichiometric amounts, harsh quenching. [8]
Indium(III) Chloride (InCl₃) Dichloromethane, RTMild, water-tolerant, can be used in catalytic amounts. [9]
Iron(III) Chloride (FeCl₃) Dichloromethane, RTLess potent than AlCl₃ but effective and cheaper. [10]
Polyphosphoric Acid (PPA) Neat, elevated temp (e.g., 100°C)Acts as both catalyst and solvent. Workup can be difficult due to high viscosity. [11]
Methanesulfonic Acid (MSA) Neat or in solvent, RT to elevated tempStrong Brønsted acid, easy to handle liquid, effective alternative to PPA. [11]
Experimental Protocol: Synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.5 equiv.).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or nitrobenzene, and cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the precursor, 3-chloro-N-(3-ethylphenyl)propanamide (1.0 equiv.), in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension. Note: High dilution conditions (e.g., final concentration <0.1 M) are recommended to favor the intramolecular pathway over intermolecular side reactions. [8]4. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to afford the pure 7-ethyl-3,4-dihydroquinolin-2(1H)-one.

Cyclization Workflow Visualization

G precursor Amide Precursor cyclization Intramolecular Friedel-Crafts Cyclization precursor->cyclization lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->cyclization solvent Anhydrous Solvent (High Dilution) solvent->cyclization quench Quenching (Ice / HCl) cyclization->quench purify Extraction & Column Chromatography quench->purify product 7-ethyl-3,4-dihydroquinolin-2(1H)-one purify->product

Caption: Experimental workflow for the cyclization step.

Conclusion

The synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one via the intramolecular Friedel-Crafts cyclization of 3-chloro-N-(3-ethylphenyl)propanamide represents a classic yet highly effective strategy for constructing this valuable heterocyclic core. By understanding the underlying mechanisms, carefully selecting reagents, and controlling reaction parameters such as temperature and concentration, researchers can reliably produce these scaffolds. This guide provides the necessary technical foundation and practical insights to empower scientists in drug discovery to leverage this chemistry for the development of novel therapeutics.

References

  • Title: Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) Source: PMC URL: [Link]

  • Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: MDPI URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Dihydroquinolinone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: MDPI URL: [Link]

  • Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: PMC URL: [Link]

  • Title: Recent updates on the synthesis of Dihydroquinolines: A review Source: Zenodo URL: [Link]

  • Title: Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases Source: PMC URL: [Link]

  • Title: Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)
  • Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of 1,2-dihydroquinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols Source: PMC URL: [Link]

  • Title: Modern advances in heterocyclic chemistry in drug discovery Source: RSC Publishing URL: [Link]

  • Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: ResearchGate URL: [Link]

  • Title: Drug Design and Discovery: Principles and Applications Source: PMC URL: [Link]

Sources

Melting point and physical characterization of 3-chloro-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization Guide: 3-Chloro-N-(3-ethylphenyl)propanamide CAS: 573997-99-6 Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1]

Executive Summary

This technical guide provides a comprehensive framework for the physical characterization and quality control of 3-chloro-N-(3-ethylphenyl)propanamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., oxindoles, lactams). While specific thermodynamic data for this meta-substituted derivative is often proprietary or batch-dependent, this guide establishes the expected physicochemical profile based on structural activity relationships (SAR) of validated analogs. It details the protocols for melting point determination, impurity profiling, and recrystallization to ensure pharmaceutical-grade purity.

Chemical Identity & Structural Context

The compound belongs to the class of N-aryl-3-chloropropanamides . Its physical state is dictated by the intermolecular hydrogen bonding between the amide N-H and carbonyl oxygen, as well as


-

stacking of the aromatic rings.
PropertySpecification
IUPAC Name 3-chloro-N-(3-ethylphenyl)propanamide
CAS Number 573997-99-6
Appearance White to off-white crystalline solid
Predicted Melting Point 95°C – 115°C (Based on Analog SAR*)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Stability Moisture sensitive (potential hydrolysis to 3-chloropropanoic acid)

*Note: The unsubstituted analog (3-chloro-N-phenylpropanamide) melts at 119-120°C. The meta-ethyl substitution introduces steric bulk that typically disrupts crystal packing, slightly lowering the melting point relative to the para- or unsubstituted congeners.

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to accurate physical characterization, as specific impurities (starting materials) drastically depress the melting point.

Reaction Pathway: Nucleophilic acyl substitution of 3-chloropropanoyl chloride by 3-ethylaniline in the presence of a base (triethylamine or


).

Synthesis Reactants Reactants: 3-Ethylaniline + 3-Chloropropanoyl Chloride Process Acylation (DCM, 0°C to RT, Base) Reactants->Process Nucleophilic Attack Intermediate Crude Amide + HCl Salts Process->Intermediate Quench Purification Recrystallization (EtOH/Water) Intermediate->Purification Filtration & Wash Product Pure 3-chloro-N-(3-ethylphenyl)propanamide (Crystalline Solid) Purification->Product Crystallization

Figure 1: Synthetic pathway highlighting the origin of potential impurities (aniline salts) that affect melting point.

Physical Characterization Protocols

Melting Point Determination (Thermodynamic Purity)

The melting point (MP) is the primary indicator of purity. A sharp range (<2°C) indicates high purity (>98%).

Method A: Capillary Method (Routine)

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove solvent inclusions.
    
  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp: Heat rapidly to 80°C, then reduce heating rate to 1°C/min.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
       2.0°C.
      

Method B: Differential Scanning Calorimetry (DSC) (Advanced) For drug development applications, DSC provides the heat of fusion (


) and precise onset temperature.
  • Pan: Aluminum, crimped (non-hermetic).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 10°C/min from 40°C to 150°C.

  • Analysis: Calculate purity using the Van't Hoff equation based on the melting endotherm shape.

Spectroscopic Validation

Before confirming the MP, the structure must be validated to ensure no isomerization (e.g., cyclization to a lactam) occurred.

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       1.23 (t, 3H, 
      
      
      
      )
    • 
       2.63 (q, 2H, 
      
      
      
      )
    • 
       2.80 (t, 2H, 
      
      
      
      )
    • 
       3.85 (t, 2H, 
      
      
      
      )
    • 
       7.0-7.5 (m, 4H, Aromatic)
      
    • 
       7.8-8.2 (br s, 1H, 
      
      
      
      )

Purification Protocol: Recrystallization

If the MP is depressed (e.g., <90°C) or the range is broad (>3°C), recrystallization is required.

Solvent System: Ethanol/Water (Solvent/Anti-solvent).

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Isolation: Filter crystals and wash with cold 20% EtOH/Water.

  • Drying: Vacuum oven at 40°C for 12 hours.

Characterization Workflow Diagram

Characterization cluster_Analysis Analytical Triage Sample Isolated Solid Sample MP_Check Capillary Melting Point (Target: Sharp Range) Sample->MP_Check NMR_Check 1H-NMR (Confirm Structure) Sample->NMR_Check Decision Passes Criteria? (Range < 2°C) MP_Check->Decision NMR_Check->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst No Release Release for Synthesis (Next Step: Cyclization) Decision->Release Yes Recryst->Sample Re-test

Figure 2: Logical workflow for the physical characterization and release of the intermediate.

References

  • ChemicalBook. (2025). 3-Chloro-N-phenylpropanamide Properties and Melting Point Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). 3-chloro-N-(3-ethylphenyl)propanamide Product Analysis. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3-chloro-N-(4-chlorophenyl)propanamide (Analogous Structure Data). National Library of Medicine.[2] Retrieved from

  • Betz, R., et al. (2011).[3] Crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. Retrieved from

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Methodological & Application

Application Note: Precision Amide Bond Formation for 3-Ethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aniline Gap" in Drug Discovery

3-Ethylaniline (CAS: 587-02-0) represents a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting the ATP-binding pocket) and HDAC inhibitors.[1] However, its incorporation into drug candidates is frequently bottlenecked by the "Aniline Gap" —the drastic difference in nucleophilicity between aliphatic amines (


) and aniline derivatives (

).

While the ethyl group at the meta position provides a slight inductive electron-donating effect (


), it fails to overcome the resonance delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, the meta-substitution introduces a subtle but impactful steric clash that can impede the approach to bulky activated esters.[1]

This guide moves beyond standard EDC/NHS protocols, which often result in stalled reactions or high racemization, and establishes a bimodal optimization strategy :

  • Discovery Mode: Utilizing HATU/HOAt for maximum conversion on milligram scales.

  • Process Mode: Utilizing T3P (Propylphosphonic anhydride) for scalable, green, and purification-free synthesis.[1]

Mechanistic Intelligence: Overcoming the Nucleophilicity Wall

To optimize this reaction, one must understand the failure mode of standard couplings.

The pKa Mismatch

The conjugate acid of 3-ethylaniline has a


 of approximately 4.7 .[1] In a standard coupling reaction buffered by DIPEA (

), the equilibrium heavily favors the free base form of the aniline. However, the nucleophilicity parameter (

)
is low.[1]
  • Aliphatic Amine: Fast attack on Active Ester (

    
    ).[1]
    
  • 3-Ethylaniline: Slow attack; allows competing hydrolysis or Curtius rearrangement (if using azides) to dominate.[1]

The Solution: High-Velocity Activation

We must shift the rate-determining step from the amine attack to the formation of a hyper-reactive intermediate that is so electrophilic it forces the sluggish aniline to react.[1]

Diagram 1: Mechanistic Activation Pathways

The following diagram illustrates the parallel activation pathways and the decision logic for 3-ethylaniline coupling.

ActivationPathways Substrate Carboxylic Acid (R-COOH) Reagent_HATU HATU/DIPEA Substrate->Reagent_HATU Activation Reagent_T3P T3P/Pyridine Substrate->Reagent_T3P Activation Intermediate_OAt Active Ester (-OAt) Reagent_HATU->Intermediate_OAt Fast Intermediate_MixedAnh Mixed Anhydride (P-O-C) Reagent_T3P->Intermediate_MixedAnh Rate Limiting Product Amide Product Intermediate_OAt->Product Attack by 3-Ethylaniline Intermediate_MixedAnh->Product Attack by 3-Ethylaniline Target 3-Ethylaniline (Nucleophile) Target->Intermediate_OAt Slow Kinetics Target->Intermediate_MixedAnh Steric Tol.

Figure 1: Dual-pathway activation logic. HATU generates an -OAt ester best for discovery; T3P generates a mixed anhydride best for scale.[1]

Reagent Selection Matrix

FeatureHATU (The Hammer) T3P (The Scalable) Acid Chloride (The Brute)
Mechanism Uronium salt

-OAt active ester
Propylphosphonic anhydride

Mixed Anhydride


Acyl Chloride
Reactivity Extremely HighHigh (Low Epimerization)Extreme (High Side Rxns)
Byproducts Tetramethylurea (water soluble), HOAtWater soluble phosphates

,

Purification Requires Column/HPLCAqueous Extraction often sufficientDistillation/Evaporation
Use Case < 100 mg, Precious Acid> 100 mg, Process DevelopmentAcid is cheap/simple

Protocol A: The "Gold Standard" for Discovery (HATU)

Recommended for: MedChem library synthesis, milligram scale, chiral acids.

Materials
  • Acid: 1.0 equiv

  • Amine: 3-Ethylaniline (1.1 equiv)[1][2][3]

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc.[1] Avoid DCM for sluggish anilines as reaction rates are significantly slower.

Step-by-Step Methodology
  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange.[1] Stir for 5–10 minutes at Room Temperature (RT) to form the activated -OAt ester.[1]

    • Why? Pre-activation prevents the amine from reacting with HATU to form a guanidinium byproduct, a common dead-end side reaction with anilines.[1]

  • Amine Addition: Add 3-Ethylaniline (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check LCMS.[1][4] If conversion < 50% after 4 hours, heat to

      
      .
      
  • Workup:

    • Dilute with EtOAc.[1]

    • Wash

      
       with 
      
      
      
      (aq) (removes DMF efficiently).[1]
    • Wash

      
       with Sat. 
      
      
      
      .
    • Wash

      
       with Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: The "Green" Scale-Up (T3P)

Recommended for: Gram-scale, Process Chemistry, avoiding chromatography.[1]

Materials
  • Acid: 1.0 equiv

  • Amine: 3-Ethylaniline (1.2 equiv)[1][3]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Methodology
  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 3-Ethylaniline (1.2 equiv), and Pyridine (3.0 equiv) in EtOAc (

    
    ).
    
    • Note: Unlike HATU, T3P does not require pre-activation.[1] In fact, mixing acid+amine+base first is preferred.[1]

  • Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes at

    
     to control exotherm.
    
  • Reaction: Allow to warm to RT. Stir for 12–24 hours.[1]

    • Optimization: If sluggish, T3P reactions can be safely heated to reflux in EtOAc (

      
      ) without significant racemization.[1]
      
  • Self-Validating Workup:

    • Add water (equal volume).[1] Stir for 15 minutes.

    • Separate layers.[1]

    • Wash organic layer with

      
       (removes excess aniline and pyridine).[1]
      
    • Wash organic layer with

      
       (removes unreacted acid and T3P byproducts).[1]
      
    • Result: The organic layer typically contains pure product (

      
       purity).[1]
      

Optimization Decision Tree

When the standard protocols fail, use this logic flow to troubleshoot.

OptimizationLogic Start Start: Standard HATU Protocol CheckYield Yield > 50%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail1 Analyze LCMS CheckYield->Fail1 No Issue1 Issue: No Reaction (SM Remaining) Fail1->Issue1 Issue2 Issue: Guanidinium Byproduct Fail1->Issue2 Sol1 Action: Switch to T3P + Heat (Reflux EtOAc) Issue1->Sol1 Sol2 Action: Pre-activate Acid longer (15 min) Issue2->Sol2 CheckYield2 Yield Improved? Sol1->CheckYield2 Sol2->CheckYield2 CheckYield2->Success Yes Nuclear Action: Acid Chloride Method (SOCl2 + Cat. DMF) CheckYield2->Nuclear No

Figure 2: Troubleshooting logic flow for difficult aniline couplings.

Troubleshooting & Critical Parameters

The "Black Tar" Effect (Oxidation)

Anilines are prone to oxidation, turning reaction mixtures dark brown/black.[1]

  • Fix: Degas solvents with nitrogen/argon before use.[1] Use fresh 3-ethylaniline (distill if significantly colored).[1]

Regioselectivity (if Acid has other nucleophiles)

If the carboxylic acid partner contains an alcohol or phenol:

  • HATU: May cause O-acylation.[1]

  • T3P: Highly chemoselective for amines over alcohols.[1] Use Protocol B.

Removal of Excess 3-Ethylaniline

Because the aniline is lipophilic, it may co-elute with the product.[1]

  • Chemical Scavenging: Add polymer-supported isocyanate (PS-Isocyanate) resin to the reaction mixture 2 hours before workup.[1] This reacts with excess aniline to form an insoluble urea, removed by filtration.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] [Link]

  • Patterson, E. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 15(3), 511-514.[1]

  • Beutner, G. L., et al. (2018).[1][5] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[1] Organic Letters, 20(14), 4218–4222. [Link]

Sources

Catalyst selection for intramolecular alkylation of 3-chloro-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Catalyst Selection in the Intramolecular Alkylation of 3-chloro-N-(3-ethylphenyl)propanamide

Abstract

This technical guide provides a detailed framework for the selection and optimization of catalysts for the intramolecular Friedel-Crafts alkylation of 3-chloro-N-(3-ethylphenyl)propanamide. The successful cyclization to form 7-ethyl-3,4-dihydroquinolin-2(1H)-one, a key scaffold in medicinal chemistry, is highly dependent on the appropriate choice of catalyst. This document explores the underlying reaction mechanism, compares the utility of Lewis and Brønsted acids, and presents detailed protocols for catalyst screening and a scaled-up reaction. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers in organic synthesis and drug development, ensuring a robust and reproducible methodology.

Introduction: The Significance of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one heterocyclic system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Derivatives of this structure have demonstrated a wide array of biological activities, including potential as anticancer and anticonvulsant agents.[1] A common and effective method for synthesizing these valuable lactams is through the intramolecular Friedel-Crafts alkylation of N-aryl halopropanamides.[2]

This reaction, however, presents a critical challenge: the efficient activation of the haloalkyl side chain to promote electrophilic attack on the electron-rich aromatic ring without leading to undesired side reactions. The choice of catalyst is paramount to achieving high yield and purity. This application note provides a comprehensive guide for selecting the optimal catalyst for the cyclization of 3-chloro-N-(3-ethylphenyl)propanamide, a representative substrate for this transformation. We will delve into the mechanistic rationale for catalyst choice, provide a robust screening protocol, and detail an optimized procedure for synthesis.

Mechanistic Rationale for Catalyst Selection

The intramolecular alkylation of 3-chloro-N-(3-ethylphenyl)propanamide is a classic example of an electrophilic aromatic substitution reaction.[3] The reaction is most successful for forming stable five- and six-membered rings.[4][5] The core function of the catalyst is to increase the electrophilicity of the γ-carbon on the propanamide side chain, facilitating its attack by the nucleophilic phenyl ring.

The Friedel-Crafts Alkylation Pathway

The reaction proceeds through the generation of a potent electrophile from the alkyl chloride.[6][7] A Lewis acid catalyst, for instance, coordinates to the chlorine atom, polarizing the C-Cl bond and ultimately leading to the formation of a carbocation or a highly electrophilic carbocation-catalyst complex.[8][9] This electrophile is then attacked by the π-electrons of the ethylphenyl ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is restored through the loss of a proton, yielding the final cyclized product.[6][7]

Reaction_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Rearomatization SM Starting Material 3-chloro-N-(3-ethylphenyl)propanamide Complex Activated Complex SM->Complex + Catalyst Cat Lewis Acid (e.g., AlCl₃) Carbocation Carbocation Intermediate Complex->Carbocation C-Cl cleavage Sigma Sigma Complex (Arenium Ion) Carbocation->Sigma Intramolecular Attack Product Product 7-ethyl-3,4-dihydro quinolin-2(1H)-one Sigma->Product - H⁺ RegenCat Regenerated Catalyst + HCl

Caption: Intramolecular Friedel-Crafts Alkylation Mechanism.

Catalyst Classes: Lewis vs. Brønsted Acids

Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are traditional and highly effective catalysts for Friedel-Crafts reactions.[6] They function by accepting an electron pair from the halogen, which generates a highly reactive electrophile.[5] A significant consideration is that the product, a lactam, contains a carbonyl oxygen that is also a Lewis base. This oxygen can form a stable complex with the Lewis acid catalyst, often requiring the use of stoichiometric or even super-stoichiometric amounts of the catalyst to drive the reaction to completion.[5] This complex must be hydrolyzed during aqueous work-up to liberate the final product.

Brønsted Acids: Strong protic acids, or Brønsted acids, represent an alternative catalytic system. Acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and trifluoromethanesulfonic acid (TfOH) can also promote the reaction. Their mechanism may involve protonation of the amide, which can enhance the electrophilicity of the alkyl chain, or direct interaction with the alkyl halide. Brønsted acid catalysis can sometimes be advantageous by avoiding the formation of stubborn metal-product complexes, potentially allowing for catalytic rather than stoichiometric use.[10][11]

Protocol: Catalyst Screening Workflow

To identify the optimal catalyst, a parallel screening experiment is the most efficient approach. This protocol is designed to be self-validating by including a control (no catalyst) and by using a reliable analytical method to quantify the outcome.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Reagent Preparation Substrate (1.0 eq) Solvent (e.g., DCE) Internal Standard (e.g., Dodecane) start->prep dispense Dispense Substrate Solution Aliquot stock solution into parallel reaction vials prep->dispense catalyst Catalyst Addition Add different catalysts to each vial (e.g., AlCl₃, FeCl₃, H₂SO₄, PPA, No Catalyst) dispense->catalyst reaction Reaction Stir at defined Temperature (e.g., 80 °C) Monitor by TLC/GC-MS catalyst->reaction quench Quench & Work-up Cool to RT Quench with ice-water Extract with organic solvent (e.g., EtOAc) reaction->quench analysis Analysis Analyze organic layer by GC-MS or ¹H NMR Quantify product yield vs. internal standard quench->analysis end End analysis->end

Caption: Workflow for Parallel Catalyst Screening.

Step-by-Step Screening Protocol

Materials:

  • 3-chloro-N-(3-ethylphenyl)propanamide (Substrate)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent

  • Catalyst Panel: AlCl₃, FeCl₃, TiCl₄, H₂SO₄ (conc.), Polyphosphoric Acid (PPA)

  • Internal Standard (IS), e.g., Dodecane

  • Reaction vials with stir bars and septa

  • Standard glassware for work-up

  • Analytical instrument (GC-MS or NMR)

Procedure:

  • Preparation of Stock Solution: In a volumetric flask, prepare a 0.2 M solution of the substrate in anhydrous DCE. Add the internal standard to the stock solution (e.g., 0.5 equivalents relative to the substrate).

  • Reaction Setup: To each of five labeled reaction vials containing a stir bar, add 1.0 mL of the substrate stock solution (0.2 mmol).

  • Catalyst Addition:

    • Vial 1 (Control): No catalyst.

    • Vial 2 (AlCl₃): Carefully add anhydrous AlCl₃ (1.2 eq, 32 mg) under an inert atmosphere (e.g., nitrogen or argon). Note: AlCl₃ is highly hygroscopic.[12]

    • Vial 3 (FeCl₃): Add anhydrous FeCl₃ (1.2 eq, 39 mg).

    • Vial 4 (H₂SO₄): Add concentrated H₂SO₄ (2.0 eq, 21 µL).

    • Vial 5 (PPA): Add Polyphosphoric Acid (sufficient amount to ensure stirring, ~0.2 g).

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 80 °C. Stir the reactions for a predetermined time (e.g., 4 hours).

  • Monitoring (Optional): At timed intervals, a small aliquot can be carefully removed, quenched, and analyzed by TLC or GC-MS to monitor progress.

  • Quenching and Work-up:

    • Remove the vials from heat and allow them to cool to room temperature.

    • Carefully unseal each vial and slowly quench the reaction by adding 2 mL of ice-cold water. For the AlCl₃ and FeCl₃ reactions, this may be exothermic.

    • Add 2 mL of ethyl acetate to each vial, cap, and vortex thoroughly.

    • Allow the layers to separate. Collect a sample of the organic (top) layer for analysis.

  • Analysis: Analyze the organic layer by GC-MS or ¹H NMR. Calculate the percent conversion of the starting material and the yield of the product relative to the internal standard.

Data Interpretation and Optimized Protocol

Representative Data Analysis

The results from the screening protocol should be tabulated to allow for direct comparison. The ideal catalyst will provide high conversion and yield under mild conditions, preferably in catalytic amounts.

CatalystEquivalentsTemperature (°C)Time (h)Conversion (%)Yield (%)Notes
None0804< 5< 5Baseline reactivity
AlCl₃ 1.2 80 4 >99 92 Stoichiometric, high yield
FeCl₃1.28049585Effective, less reactive than AlCl₃
H₂SO₄2.08047568Moderate yield, catalytic potential
PPA-8049081Good yield, viscous medium

Note: Data are representative and for illustrative purposes only.

From this hypothetical data, AlCl₃ is the most effective catalyst, providing the highest yield. While it requires a stoichiometric amount, its efficacy makes it the prime candidate for optimization and scale-up.

Optimized Protocol for Scale-Up using AlCl₃

This protocol is designed for a 5 mmol scale synthesis based on the screening results.

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.3 eq, 867 mg).

  • Solvent Addition: Add 25 mL of anhydrous DCE via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3-chloro-N-(3-ethylphenyl)propanamide (5.0 mmol, 1.13 g) in 15 mL of anhydrous DCE. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by slowly and carefully pouring it over 50 g of crushed ice in a beaker. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 7-ethyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion

The successful synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts alkylation is critically dependent on catalyst selection. While both Lewis and Brønsted acids can promote the reaction, strong Lewis acids like AlCl₃ typically provide superior yields for this transformation, albeit with the requirement of stoichiometric quantities. The presented screening protocol offers a reliable and efficient method for identifying the optimal catalyst for this and related cyclization reactions. The subsequent optimized scale-up procedure provides a robust pathway to obtaining the desired dihydroquinolinone product in high purity and yield, serving as a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Radical coupling of β-ketoesters and amides promoted by Brønsted/Lewis acids. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved February 10, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 10, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction Mechanism With Examples. (2019, November 13). Chemistry Learner. Retrieved February 10, 2026, from [Link]

  • Brønsted acid catalyzed enantioselective inter and intramolecular α-amidoalkylation reactions in the synthesis of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. (2012, May 14). LOCKSS. Retrieved February 10, 2026, from [Link]

  • Brønsted-Acid Catalyzed Diastereo- and Enantioselective Synthesis of Spiroisindolinones from Enamides. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

  • Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Brønsted Acid-Catalyzed Intramolecular Hydroalkoxylation/Claisen Rearrangement of Ynamides. (2025, August 5). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022, March 7). MDPI. Retrieved February 10, 2026, from [Link]

  • Screening of Lewis acid catalysts for cyclization reaction. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Friedel-Crafts Reactions. (n.d.). NROChemistry. Retrieved February 10, 2026, from [Link]

  • Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives. (2023, January 20). PubMed. Retrieved February 10, 2026, from [Link]

  • Friedel-Crafts Alkylation. (2014, April 14). Chem-Station Int. Ed.. Retrieved February 10, 2026, from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). PMC. Retrieved February 10, 2026, from [Link]

  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023, January 17). Beilstein Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Friedel-Crafts Alkylation. (2015, January 5). YouTube. Retrieved February 10, 2026, from [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved February 10, 2026, from [Link]

  • Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 3-ethylaniline from amide product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common synthetic challenge: the removal of unreacted 3-ethylaniline from amide product mixtures. Our focus is on providing not just steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Purification Issues

This section addresses the immediate challenges you might be facing at the bench.

Question: My initial workup failed to remove all the 3-ethylaniline. What is the most reliable first step?

The most robust and fundamental method for removing a basic impurity like 3-ethylaniline from a neutral amide product is an acidic aqueous wash (liquid-liquid extraction).

  • The Scientific Principle: This technique exploits the significant difference in basicity between your starting amine and your final amide product. 3-Ethylaniline is a relatively basic aromatic amine with a pKa of its conjugate acid around 4.7.[1][2][3] In contrast, amides are exceptionally weak bases; the pKa of their conjugate acids is approximately -0.5, making them effectively neutral in aqueous conditions.[4] When you wash your organic reaction mixture with a dilute acid (like 1 M HCl), the 3-ethylaniline is protonated to form 3-ethylanilinium chloride. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral amide product remains preferentially in the organic solvent.[5][6][7]

Question: I've performed an acid wash, but TLC analysis still shows a spot corresponding to 3-ethylaniline. What went wrong?

Several factors could be at play:

  • Insufficient Acid: You may not have used enough acid to protonate all of the unreacted 3-ethylaniline. Ensure you use a sufficient volume and concentration of the acidic solution. It's common practice to perform multiple washes (e.g., 2-3 times) with the acid solution to ensure complete removal.[7]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers. This traps impurities and prevents clean separation. If an emulsion forms, let the funnel stand for a while. You can also try adding a small amount of brine (saturated NaCl solution) to disrupt the emulsion.

  • Incorrect pH: The pH of the aqueous layer must be low enough to ensure the aniline is fully protonated. A pH of ~2 is generally sufficient. You can test the pH of the aqueous layer after extraction with pH paper.

Question: Which purification method should I choose? My amide is a solid/oil, and I'm concerned about yield.

Choosing the right method depends on the physical properties of your product and the nature of any other impurities.

Purification MethodPrinciple of SeparationBest For...AdvantagesDisadvantages
Acidic Liquid-Liquid Extraction Exploits the difference in basicity (pKa) between the amine and the amide, leading to differential solubility in aqueous acid.Initial bulk removal of 3-ethylaniline from any amide product (solid or oil).Fast, inexpensive, and highly effective for removing basic impurities.[8][9][10]May not remove non-basic impurities. Risk of emulsion formation. Not suitable for amides that are unstable in acidic conditions.[11]
Flash Column Chromatography Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.Isolating pure amide from 3-ethylaniline and other non-basic byproducts. Works for both oils and solids.High resolution, can separate complex mixtures.[12][13]Can be time-consuming and solvent-intensive. Product loss on the column is possible. Some amides may degrade on acidic silica gel.[14]
Recrystallization Purifies a solid compound based on differences in solubility between the desired product and impurities in a specific solvent at different temperatures.[15]Purifying solid amide products to a high degree of purity after initial workup.Can yield very pure crystalline material. Cost-effective and scalable. Avoids potential degradation on silica.[14]Only applicable to solids. Requires finding a suitable solvent system, which can be challenging. Some product loss in the mother liquor is inevitable.
Detailed Experimental Protocols
Protocol 1: Acidic Wash for Bulk Removal of 3-Ethylaniline

This should be your primary step after the reaction is complete.

Workflow Diagram: Acidic Extraction

G cluster_start Start: Crude Reaction Mixture cluster_extraction Extraction Process cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Mixture in Organic Solvent (e.g., EtOAc, DCM) add_solvent Transfer to Separatory Funnel start->add_solvent add_acid Add 1 M HCl (aq) add_solvent->add_acid shake Stopper, Invert & Vent Gently add_acid->shake separate Allow Layers to Separate shake->separate org_layer Contains: Amide Product Solvent: EtOAc/DCM separate->org_layer Top/Bottom layer depends on solvent density aq_layer Contains: 3-Ethylanilinium Chloride (C₈H₁₁NH₂⁺Cl⁻) Solvent: Water separate->aq_layer wash_brine Wash with Brine org_layer->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Amide Product (Ready for further purification) evaporate->crude_product dispose Dispose as Aqueous Waste aq_layer->dispose

Caption: Workflow for removing basic 3-ethylaniline via acidic extraction.

Step-by-Step Methodology:

  • Solvent Dilution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If the reaction was run in a solvent like DMF or THF, it must first be diluted with EtOAc and washed with water/brine to transfer the product to the immiscible organic layer.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate.

  • Drain: Drain the lower aqueous layer. Note: If using DCM, the organic layer will be on the bottom. If using EtOAc, the organic layer will be on top.

  • Repeat: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of the 3-ethylaniline.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter or decant the dried solution and remove the solvent under reduced pressure to yield your crude amide product.

Protocol 2: Purification by Flash Column Chromatography

Use this method if the acid wash is insufficient or if other, non-basic impurities are present.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for many amides is a mixture of hexane and ethyl acetate. Adjust the ratio until the amide product has an Rf value of approximately 0.25-0.35. The 3-ethylaniline spot should be at a different Rf.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or bulb) to begin flowing the solvent through the silica. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.

Expert Tip: Amides can sometimes "streak" on silica gel due to its acidic nature. If you observe this, adding 0.5-1% triethylamine to your eluent can help produce sharper bands and improve separation.[14]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a base wash (e.g., NaOH) to remove the 3-ethylaniline?

A base wash will not work. 3-Ethylaniline is itself a base, so it will remain uncharged and soluble in the organic layer when washed with an aqueous base. An acid wash is required to protonate it, forming a water-soluble salt.

Q2: My amide product is also an aniline derivative. Will the acid wash remove my product too?

This is a critical consideration. If your desired amide product also contains a basic amine functional group (that is not the amide nitrogen itself), an acid wash will likely protonate and extract your product into the aqueous layer along with the unreacted 3-ethylaniline. In such cases, chromatography or recrystallization are the required methods of purification.

Q3: Can I use a different acid besides HCl?

Yes, other dilute mineral acids like sulfuric acid (H₂SO₄) can be used. Weak organic acids like citric acid are also sometimes employed for a milder wash.[8] The key is that the acid must be strong enough to fully protonate the 3-ethylaniline (i.e., the pH of the solution must be well below the pKa of 3-ethylanilinium, which is ~4.7).

Q4: What is the best way to confirm that all the 3-ethylaniline has been removed?

The most common and effective method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The aromatic region of the spectrum is particularly diagnostic. 3-Ethylaniline will have a distinct set of signals that will be absent in the spectrum of the pure amide product. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative assessment of purity.

References
  • ChemTalk. (2023, January 26). Amide Functional Group. Available at: [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Available at: [Link]

  • Anonymous. (2017, July 15). Acid-base properties of amides. Available at: [Link]

  • Wikipedia. Amide. Available at: [Link]

  • University of Rochester. Approximate pKa chart of the functional groups. Available at: [Link]

  • University of Richmond. Amide Workup. Available at: [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Sabatini, J. J., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. American Chemical Society. Available at: [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11475, 3-Ethylaniline. Available at: [Link]

  • Scribd. Recrystallization. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Available at: [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]

  • Royal Society of Chemistry. Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. Available at: [Link]

  • ChemBK. (2024, April 9). 3-ETHYLANILINE. Available at: [Link]

  • Cheméo. Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18925023, 3-Ethynylaniline hydrochloride. Available at: [Link]

  • Reddit. (2023, December 30). im completely lost on this and dont understand the explanations. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • YouTube. (2022, February 14). Using the Acid Bath for Cleaning Glass and Plastic. Available at: [Link]

  • CP Lab Safety. 3-Ethylaniline, min 98%, 100 grams. Available at: [Link]

Sources

Minimizing elimination side-products in beta-chloro amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Process Development Support Center. Ticket ID: #CHM-802-CL Topic: Minimizing Elimination Side-Products in


-Chloro Amide Synthesis
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

Converting


-hydroxy amides to 

-chloro amides is chemically precarious. The presence of the amide carbonyl group acidifies the

-protons (

, lowered by the inductive effect of the

-leaving group), making the molecule highly susceptible to elimination to form

-unsaturated amides (acrylamides/cinnamamides). Furthermore, improper basic workup can trigger cyclization to oxazolines .

This guide provides a self-validating workflow to suppress elimination, favoring the


 substitution pathway.

Module 1: Diagnostic Triage

Before altering your protocol, confirm the identity of your impurity.

Visual Inspection:

  • Color Change: A shift from colorless/white to yellow/brown often indicates conjugation (elimination products) or polymerization.

  • Solubility:

    
    -unsaturated amides often have lower solubility in non-polar solvents compared to the target chloro-amide.
    

Spectroscopic Markers (Self-Validation): Use this table to interpret your crude NMR/LCMS data immediately after reaction completion.

FeatureTarget:

-Chloro Amide
Side-Product:

-Unsaturated Amide
Side-Product: Oxazoline (Cyclization)

H NMR (Alkene Region)
Silent (No peaks 5.0–7.5 ppm unless aromatic)Distinct doublets/multiplets (5.5–7.0 ppm)Silent

H NMR (

-Protons)
Multiplet/Triplet at 2.5–3.0 ppmAbsent (replaced by vinyl protons)Shifted upfield, rigid ring system

H NMR (

-Protons)
Multiplet at 3.5–4.5 ppm (deshielded by Cl)AbsentShifted, part of ring system
LCMS (Mass)

(Cl isotope pattern 3:1)

(Mass decreases by ~36.5)

(Same mass as elimination!)

Module 2: Mechanistic Pathways & Control Strategy

To solve the problem, you must visualize the competition between the desired substitution and the undesired elimination/cyclization.

G Start Beta-Hydroxy Amide Inter Chlorosulfite Intermediate (R-O-SO-Cl) Start->Inter + SOCl2 Fast Target Beta-Chloro Amide (Target) Inter->Target Path A: SN2 Substitution Favored by: Low Temp, No Base, Cl- Source Elim Alpha,Beta-Unsaturated Amide (Elimination Impurity) Inter->Elim Path B: E2 Elimination Favored by: Heat, Base (Pyridine/TEA) Oxaz Oxazoline (Cyclization Impurity) Inter->Oxaz Path D: Direct Cyclization Target->Oxaz Path C: Internal Displacement Favored by: Aqueous Basic Workup (pH > 9)

Figure 1: Mechanistic divergence. Path A is the goal. Path B occurs if the


-proton is stripped. Path C/D occurs if the amide nitrogen acts as a nucleophile.

Module 3: Optimized Protocols

Protocol A: The Modified Thionyl Chloride Method

Best for: Scalable synthesis where cost is a driver. Avoids exogenous base to suppress E2 elimination.

The Logic: Standard protocols often suggest adding pyridine to scavenge HCl. Do not do this. In this specific substrate class, pyridine acts as a base to deprotonate the


-carbon, driving Elimination (Path B). Instead, we use a catalytic Vilsmeier adduct to promote substitution at lower temperatures.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.2 – 1.5 equiv
    
  • Catalyst: DMF (Dimethylformamide): 0.05 equiv (Critical)

  • Solvent: Toluene (preferred) or DCM. Toluene allows higher temps if needed but is non-polar enough to precipitate polar side products.

Step-by-Step:

  • Setup: Suspend the

    
    -hydroxy amide in Toluene (5-10 volumes) under 
    
    
    
    .
  • Catalyst: Add DMF (5 mol%).

  • Addition: Cool to 0–5 °C . Add

    
     dropwise over 30–60 minutes.
    
    • Why? The formation of the chlorosulfite is exothermic. Heat promotes elimination.[1]

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Checkpoint: Check LCMS. If conversion is <90%, heat to 40 °C. Do not reflux unless absolutely necessary.

  • Workup (The Trap):

    • Quench by pouring into ice-cold water or saturated

      
      .
      
    • CRITICAL: Maintain pH < 7. Do not use

      
       or NaOH washes. Basic pH triggers the amide nitrogen to attack the 
      
      
      
      -chloride, forming the Oxazoline (Path C).
    • Separate layers, dry organics over

      
      , and concentrate.
      
Protocol B: The Appel Reaction (The "Gentle" Fix)

Best for: High-value substrates, stereocenters prone to racemization, or substrates that failed Protocol A.

The Logic: This method is neutral.[2] It avoids the generation of acidic HCl and does not require heating, effectively shutting down the E2 elimination pathway.

Reagents:

  • Substrate: 1.0 equiv

  • Triphenylphosphine (

    
    ): 1.2 equiv
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroethane (
    
    
    
    ): 1.2 equiv
    • Modern Alternative: Use N-Chlorosuccinimide (NCS) if chlorinated solvents are restricted.

  • Solvent: DCM or THF.

Step-by-Step:

  • Dissolution: Dissolve

    
     and the 
    
    
    
    -hydroxy amide in anhydrous DCM.
  • Addition: Cool to 0 °C. Add the chlorine source (

    
     or NCS) portion-wise.
    
  • Stir: Warm to room temperature. Reaction is usually complete in 1–2 hours.

  • Workup:

    • Concentrate the mixture.[3][4]

    • Purification: The major byproduct is Triphenylphosphine Oxide (

      
      ). Triturate with cold ether (product usually soluble, 
      
      
      
      insoluble) or purify via silica plug.

Module 4: Troubleshooting FAQ

Q: I see the elimination product (alkene) forming even with Protocol A (SOCl2). What now? A: You likely have a "hot" addition.

  • Dilution: Double your solvent volume. High concentration favors bimolecular elimination kinetics.

  • Reagent Swap: Switch from

    
     to Oxalyl Chloride  (
    
    
    
    ). It is more reactive at lower temperatures (-20 °C), allowing the substitution to proceed before the system has enough thermal energy to eliminate.

Q: My product disappears during workup/column chromatography. A: You are likely forming the oxazoline or hydrolyzing the chloride.

  • Column: Use silica neutralized with 1% Triethylamine? NO. Use neutral silica or slightly acidic conditions.

  • Workup: Avoid bicarbonate washes. Wash with water or brine only.

Q: Can I use Pyridine or Triethylamine to speed up the reaction? A: Avoid. While standard for acid chlorides, in


-hydroxy amides, these bases deprotonate the 

-position (between the carbonyl and the leaving group), accelerating elimination by orders of magnitude. If you must neutralize HCl, use a non-nucleophilic, weak base like solid

or propylene oxide.

Q: The reaction stalls at 80% conversion. A: Add a chloride source. The reaction consumes chloride. Adding 1.0 equiv of Lithium Chloride (LiCl) can drive the


 reaction by increasing the concentration of the nucleophile (

), pushing the equilibrium toward the product without adding base.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Minimizing Elimination in Amide Derivatives

    • Denton, R. M., et al. "Phosphine oxide-catalysed chlorination of alcohols."[5] Chemical Communications, 2010 , 46, 3025-3027. (Discusses mild chlorination alternatives).[2]

  • Oxazoline Formation (The "Trap")

    • Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters, 1992, 33(42), 6267-6270. (Highlights the cyclization of -chloro/hydroxy amides under basic conditions).
  • Thionyl Chloride Activation

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

Sources

Stability of 3-chloro-N-(3-ethylphenyl)propanamide in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-chloro-N-(3-ethylphenyl)propanamide in Basic Conditions

Executive Summary

Status: CRITICAL INSTABILITY WARNING

3-chloro-N-(3-ethylphenyl)propanamide is highly unstable in basic aqueous and organic media (pH > 8.0). Unlike simple amides which undergo slow hydrolysis, this specific scaffold possesses a "self-destruct" motif: a


-chloro group relative to the amide nitrogen.

Upon exposure to base, the compound does not primarily hydrolyze; instead, it undergoes rapid intramolecular cyclization to form a


-lactam (2-azetidinone) or elimination  to form an acrylamide.

Immediate Action Required:

  • Storage: Maintain at pH < 7.0. Store solid at -20°C under inert atmosphere.

  • Quenching: Never quench reactions containing this intermediate with strong base (NaOH/KOH). Use buffered ammonium chloride (

    
    ) or dilute acid.
    
The Degradation Mechanism (The "Why")

To troubleshoot yield loss or unknown impurities, you must understand the competing pathways. The 3-ethylaniline ring acts as an electron donor, increasing the nucleophilicity of the amide nitrogen once deprotonated.

The Bifurcation Pathway

When base is added, the amide proton (


) is removed (

in DMSO). The resulting anion has two rapid fates before any hydrolysis can occur:
  • Pathway A (Cyclization -

    
    ):  Intramolecular Nucleophilic Substitution (
    
    
    
    ). The nitrogen attacks the
    
    
    -carbon, displacing chloride to form a 4-membered lactam ring.
  • Pathway B (Elimination -

    
    ):  Dehydrohalogenation (E2). Base removes the 
    
    
    
    -proton, eliminating HCl to form the conjugated acrylamide.

DegradationPathways cluster_legend Reaction Conditions Parent 3-chloro-N-(3-ethylphenyl) propanamide Anion Amide Anion (Intermediate) Parent->Anion Base (OH- or R3N) Deprotonation Lactam IMPURITY A: 1-(3-ethylphenyl) azetidin-2-one (β-Lactam) Anion->Lactam Path A: Intramolecular SN2 (Kinetic Product) Acrylamide IMPURITY B: N-(3-ethylphenyl) acrylamide Anion->Acrylamide Path B: E2 Elimination (Thermodynamic Product) Hydrolysis Hydrolysis Products: 3-ethylaniline + 3-hydroxypropanoic acid Lactam->Hydrolysis Slow Hydrolysis Acrylamide->Hydrolysis Slow Hydrolysis Path A favored by: Polar aprotic solvents, Phase Transfer Catalysis Path A favored by: Polar aprotic solvents, Phase Transfer Catalysis Path B favored by: Strong bulky bases, High Heat Path B favored by: Strong bulky bases, High Heat

Figure 1: Divergent degradation pathways of N-aryl-3-chloropropanamides in basic media.

Diagnostic Guide: Identifying Your Impurity

If you observe a new spot on TLC or a new peak in LC-MS after basic workup, use this table to identify the species.

FeatureParent Compound Impurity A (Lactam) Impurity B (Acrylamide)
Structure Linear Chloro-Amide4-Membered Cyclic AmideConjugated Alkene
Mass Shift (

m/z)
Reference (M)M - 36.5 (Loss of HCl)M - 36.5 (Loss of HCl)
Isotope Pattern 3:1 ratio (Cl present)No Chlorine patternNo Chlorine pattern
H-NMR (Aliphatic) Two triplets (

2.8 & 3.9 ppm)
Two triplets (

3.0 & 3.6 ppm)
Multiplet (Vinyl protons 5.5-6.5 ppm)
Stability Stable in AcidUnstable (Ring strain)Reactive (Michael Acceptor)

Technical Note: Both impurities have the same mass (Parent minus HCl). You cannot distinguish them solely by low-res MS. You must use NMR or retention time (Lactam is usually more polar than the Acrylamide).

Experimental Protocols
Protocol A: Safe Quenching (Preventing Degradation)

Use this if you need to isolate the parent compound intact.

  • Cooling: Chill the reaction mixture to 0°C.

  • Acidification: Do not pour into saturated

    
     (pH ~8.5 is risky). Instead, pour the reaction mixture into a stirred solution of 1M HCl  or saturated 
    
    
    
    (if acid sensitive).
  • Target pH: Adjust aqueous layer pH to 3–5 immediately.

  • Extraction: Extract with DCM or EtOAc. Wash organic layer with brine (neutral), not basic buffers.

  • Drying: Use

    
     (neutral) rather than 
    
    
    
    (basic).
Protocol B: Intentional Conversion (Synthesis)

Use this if you actually want the Acrylamide (common for covalent inhibitor synthesis).

  • Reagents: Dissolve parent in THF.

  • Base: Add 2.5 equivalents of

    
     or DIPEA.
    
  • Conditions: Heat to 50°C for 2 hours.

  • Mechanism: This promotes Pathway B (Elimination) over Cyclization due to the steric bulk of the base and thermal conditions favoring entropy.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Suzuki coupling with basic carbonate buffers? A: High Risk. Standard Suzuki conditions (


 / 

in aqueous dioxane) will trigger cyclization or elimination within minutes at elevated temperatures.
  • Solution: Use non-basic coupling partners or switch to acidic/neutral cross-coupling protocols if possible. Alternatively, perform the coupling before installing the 3-chloropropanoyl chain.

Q: Why do I see two peaks with the same mass (M-36) in my LC-MS? A: You likely have a mixture of the


-lactam  and the acrylamide . This occurs when the base used is not strong enough to force exclusive elimination but strong enough to deprotonate the amide. The lactam is often a kinetic product, while the acrylamide is thermodynamic.

Q: Is the degradation reversible? A: No. Once the chloride is lost (as HCl), you cannot easily go back to the parent 3-chloropropanamide. The formation of the C-N bond (lactam) or C=C bond (acrylamide) is irreversible under standard workup conditions.

Q: I stored the compound in DMSO at room temperature and it degraded. Why? A: DMSO is polar aprotic and supports charge separation. If there is any trace moisture or residual base in the DMSO, it can lower the energy barrier for the intramolecular


 cyclization. Store in 

(slightly acidic) or dry solid at -20°C.
References
  • Mechanistic Insight on

    
    -Lactam Formation: 
    
    • Title: Synthesis of

      
      -Lactams (2-Azetidinones)[1]
      
    • Source: Organic Chemistry Portal
    • Link:[Link]

    • Relevance: Defines the standard cyclization pathway of -halo amides under basic conditions.
  • Elimination to Acrylamides

    • Title: Synthesis of N-substituted acrylamides via amine oxide cracking and elimination[2]

    • Source: Google P
    • Link
    • Relevance: Validates the elimination pathway (loss of HCl/leaving groups)
  • General Amide Hydrolysis vs.

    • Title: Stability of Medium-Bridged Twisted Amides in Aqueous Solutions
    • Source: N
    • Link:[Link]

    • Relevance: Discusses the competition between hydrolysis and structural rearrangement in strained or reactive amides.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-chloro-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-chloro-N-(3-ethylphenyl)propanamide, a halogenated amide compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. Our approach is grounded in the fundamental principles of chemical waste management, emphasizing the "why" behind each procedural step to foster a culture of safety and responsibility.

Hazard Assessment and Essential Safety Precautions

Understanding the potential hazards of a compound is the first and most critical step in its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 3-chloro-N-(3-ethylphenyl)propanamide may not be readily available, data from structurally similar compounds, such as 3-chloro-N-ethylpropanamide, provide a strong basis for a conservative risk assessment.

Anticipated Hazards

Based on analogous compounds, 3-chloro-N-(3-ethylphenyl)propanamide should be handled as a hazardous substance with the following potential risks[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling 3-chloro-N-(3-ethylphenyl)propanamide waste[2]:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation[1]. Always check glove manufacturer guidance for specific chemical compatibility.
Eye Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye irritation[1].
Lab Coat Standard laboratory coat. A flame-resistant coat should be used if working with flammable solvents.To protect skin and clothing from contamination.
Ventilation All waste handling and consolidation should be performed inside a certified chemical fume hood.To prevent the inhalation of any vapors or dusts that may cause respiratory irritation[1][3].

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is not merely a best practice; it is a regulatory requirement and a critical factor in managing disposal costs and safety. 3-chloro-N-(3-ethylphenyl)propanamide falls into a specific category of chemical waste due to its molecular structure.

Classification as Halogenated Organic Waste

The presence of a chlorine atom classifies this compound as a halogenated organic waste .[4][5] This is a crucial distinction for several reasons:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities to ensure the complete destruction of the molecule and to manage the acidic gases (like HCl) produced during combustion.[5]

  • Cost: The disposal of halogenated organic waste is often more expensive than non-halogenated waste due to the specialized treatment required.[4][6]

  • Incompatibility: Mixing halogenated waste with other waste streams, such as non-halogenated solvents or acidic waste, can create unforeseen hazards or complicate the disposal process.[4]

Segregation Protocol

To ensure safety and compliance, adhere strictly to the following segregation rules:

  • Dedicated Waste Container: 3-chloro-N-(3-ethylphenyl)propanamide waste must be collected in a designated container specifically for Halogenated Organic Waste .[5][7]

  • Avoid Mixing: Do NOT mix halogenated waste with the following[4][6]:

    • Non-halogenated organic waste.

    • Strong acids or bases.

    • Aqueous solutions of toxic chemicals.

    • Heavy metals.

    • Strong oxidizing or reducing agents.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation start Waste Generated: 3-chloro-N-(3-ethylphenyl)propanamide is_halogenated Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? start->is_halogenated halogenated_waste Classify as: HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes non_halogenated_waste Classify as: NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No container Select a designated, compatible, and properly labeled Halogenated Waste container. halogenated_waste->container incompatibles Is the waste mixed with acids, bases, heavy metals, or oxidizers? container->incompatibles separate_collection Collect Separately! Contact Environmental Health & Safety (EHS) for guidance. incompatibles->separate_collection Yes collect_waste Add waste to the container inside a chemical fume hood. incompatibles->collect_waste No

Caption: Decision tree for chemical waste segregation.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the accumulation and disposal of 3-chloro-N-(3-ethylphenyl)propanamide waste.

Container Selection and Labeling
  • Select an Appropriate Container: Obtain a waste container that is compatible with the chemical. High-density polyethylene (HDPE) carboys are a common and suitable choice.[4] The container must have a tight-fitting, screw-on cap.[7]

  • Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[4][8]

  • Complete the Tag Information: Fill out the tag completely and legibly. This is a critical step for safety and regulatory compliance. The label must include[5][8]:

    • The words "Hazardous Waste".

    • The full chemical name: "3-chloro-N-(3-ethylphenyl)propanamide". Do not use abbreviations or chemical formulas.[7]

    • An accurate estimation of the concentration or percentage of each component if it is a mixture.

    • The applicable hazard characteristics (e.g., Toxic, Irritant).[4]

    • The date when the first drop of waste was added to the container (the "accumulation start date").

Waste Accumulation
  • Location: All waste transfers must be conducted within a chemical fume hood to minimize inhalation exposure.[3]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7] This prevents the release of vapors into the laboratory.

  • Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The container must be placed in secondary containment (such as a plastic tub) to contain any potential leaks.

  • Monitor Fill Level: Do not overfill the container. A request for waste collection should be made when the container is approximately three-quarters (¾) full.[4]

Requesting Disposal
  • Follow Institutional Procedures: When the container is ready for pickup, follow your institution's specific procedures for requesting hazardous waste collection. This typically involves submitting an online form to your EHS department.[4]

  • Ensure Proper Labeling: Double-check that the hazardous waste tag is complete and accurate before the scheduled pickup.

The following diagram outlines the complete disposal workflow.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS / Waste Management A 1. Select & Label Compatible Waste Container B 2. Add Waste in Fume Hood A->B C 3. Keep Container Securely Closed in Secondary Containment B->C D 4. Monitor Fill Level (Do not exceed 3/4 full) C->D E 5. Complete & Verify Hazardous Waste Tag D->E F 6. Submit Waste Pickup Request E->F G 7. EHS Collects Waste F->G H 8. Transport to Licensed Hazardous Waste Facility G->H

Caption: Workflow for hazardous chemical waste disposal.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Small Spills

For a small spill (i.e., one that can be safely cleaned up in under 10 minutes by trained personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 1.2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad.[4][9] Do not use combustible materials like paper towels.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Large Spills or Exposures

For large spills or in the event of personal exposure:

  • Evacuate: Immediately evacuate the area. If the substance is volatile, activate the fire alarm to ensure the evacuation of all personnel.

  • Seek Medical Attention:

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[2]

  • Call for Emergency Assistance: Contact your institution's emergency number (e.g., 911) and the EHS department to report the spill and the exposure.[10] Do not attempt to clean up a large spill yourself.

Conclusion: A Commitment to Safety

The proper disposal of 3-chloro-N-(3-ethylphenyl)propanamide is a multi-step process that demands careful attention to hazard assessment, waste segregation, and procedural execution. By understanding the principles behind these protocols, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.

References

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Amide 60 Safety Data Sheet. (2018, June 18). Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3519145, 3-chloro-N-ethylpropanamide. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Qualice, LLC. (2014, July 10). Material Safety Data Sheet CPAR - MCCP. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]

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